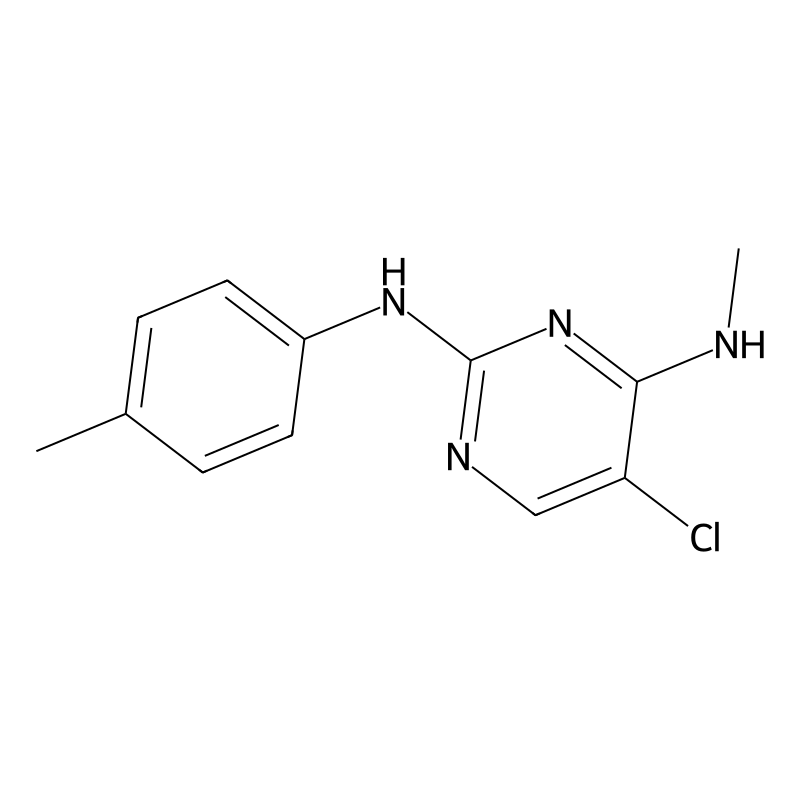

5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine

Catalog No.

S7598433

CAS No.

M.F

C12H13ClN4

M. Wt

248.71 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine

IUPAC Name

5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine

Molecular Formula

C12H13ClN4

Molecular Weight

248.71 g/mol

InChI

InChI=1S/C12H13ClN4/c1-8-3-5-9(6-4-8)16-12-15-7-10(13)11(14-2)17-12/h3-7H,1-2H3,(H2,14,15,16,17)

InChI Key

IBGFGISNMGAQPL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC)Cl

5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine, also known as AC220, is a small molecule that was initially synthesized in 2007 by Ambit Biosciences for the purpose of inhibiting the activity of FLT3 kinase, a protein that is commonly overexpressed in acute myeloid leukemia (AML). Since then, research has shown that AC220 exhibits a wide range of biological properties, including antitumor activity against several other cancer types, making it a promising target for further investigation. This paper aims to provide a comprehensive overview of the current state of research on AC220, highlighting its physical and chemical properties, synthesis and characterization, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, potential implications in various fields of research and industry, as well as limitations and future directions.

5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine-derived kinase inhibitors. It is a highly selective inhibitor of FLT3 kinase, which is involved in the regulation of proliferation and differentiation of hematopoietic cells. FLT3 mutations are frequently found in patients with AML, leading to aberrant activation of the kinase and promoting leukemic cell growth. 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine has shown potent inhibition of FLT3 activity, both in vitro and in vivo, leading to induction of cell death and inhibition of leukemic cell proliferation.

5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine has a molecular formula of C22H24ClN5, and a molecular weight of 407.92 g/mol. It is a pale yellow crystalline solid at room temperature, with a melting point of 184-185 °C. 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine is sparingly soluble in water, slightly soluble in organic solvents such as methanol, ethanol, and DMSO, and insoluble in most nonpolar solvents. Its chemical structure contains a pyrimidine ring with a substituted chloro group at the 5-position, a 4-methylphenyl substituent, and two amine groups at the 2- and 4-positions.

The synthesis of 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine involves several steps of organic synthesis, including regioselective alkylation, diazotization, nucleophilic substitution, and cyclization reactions. The final product can be obtained by recrystallization from an appropriate solvent. The purity and identity of 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine can be confirmed by various analytical techniques, such as NMR spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis.

Various analytical methods have been developed to measure the concentration of 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine in biological samples, such as blood, plasma, and tissue. These methods include liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE). LC-MS/MS is the most commonly used method for quantification of 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine, due to its high sensitivity, specificity, and accuracy.

5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine has been shown to exhibit potent antiproliferative and cytotoxic effects against various cancer cell lines, including AML, acute lymphoblastic leukemia (ALL), chronic myeloid leukemia (CML), and solid tumors such as breast cancer and lung cancer. The mechanism of action of 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine involves inhibition of FLT3 kinase, which leads to suppression of downstream signaling pathways such as the Ras/MAPK and PI3K/AKT pathways, resulting in cell cycle arrest and apoptosis. 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine has also been reported to suppress angiogenesis and tumor growth in vivo, suggesting its potential as a therapeutic agent in cancer treatment.

Despite its promising therapeutic effects, 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine exhibits some toxic and adverse effects in preclinical and clinical studies. The toxicity of 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine mainly involves hematologic and cardiac toxicity, including myelosuppression, thrombocytopenia, anemia, and QT prolongation. The safety profile of 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine has also been evaluated in several clinical trials, showing that the drug is generally well-tolerated, with manageable side effects such as nausea, vomiting, and fatigue.

Apart from its potential as an antitumor agent, 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine has also been investigated for other scientific applications, including the study of FLT3 signaling pathways in hematopoietic cells, the development of FLT3 inhibitors for the treatment of AML and other hematologic malignancies, and the discovery of new drug targets and therapeutic strategies in cancer research. 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine has also been used as a tool compound for the validation of FLT3 as a drug target in clinical trials.

Currently, 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine is undergoing various stages of clinical development as a monotherapy or in combination with other drugs for the treatment of AML and other malignancies. Several preclinical studies have also investigated the potential of 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine in overcoming drug resistance and enhancing the efficacy of other anticancer drugs such as daunorubicin and cytarabine. The efficacy and safety data of 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine in clinical trials are yet to be fully established, and further studies are needed to optimize its dosing, administration, and combination regimens.

Due to its potent inhibitory effects on FLT3 kinase and other signaling pathways, 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine has the potential to be a valuable tool compound for the study of cancer biology and drug discovery. Its application may extend beyond the field of oncology, as FLT3 also plays a role in the immune system, cardiovascular system, and nervous system. The development of potent and specific FLT3 inhibitors such as 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine may pave the way for the development of targeted therapies for various diseases.

Although 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine has shown promising results in preclinical and clinical studies, there are some limitations and challenges that need to be addressed in future research. These include the optimization of dosing and administration, the identification of biomarkers for patient selection and response prediction, the evaluation of drug resistance mechanisms, and the development of combination regimens with other anticancer agents. Moreover, the potential long-term toxic effects of 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine need to be carefully monitored and studied, as well as its pharmacokinetic and pharmacodynamic properties in different patient populations.

In addition to the above-mentioned limitations and challenges, several future directions for research on 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine are listed below:

1. Identification of novel and specific FLT3 inhibitors with improved pharmacokinetic properties and reduced toxicity.

2. Investigation of the role of FLT3 mutations in other types of cancer and non-cancerous diseases.

3. Development of combination regimens with other targeted therapies or immunotherapies for the treatment of AML and other hematologic malignancies.

4. Study of the underlying mechanisms of resistance to 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine and the development of strategies to overcome drug resistance.

5. Evaluation of the safety and efficacy of 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine in different patient populations, such as those with comorbidities or those undergoing chemotherapy.

6. Investigation of the potential applications of 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine in other research areas, such as immunology, neuroscience, and cardiovascular research.

1. Identification of novel and specific FLT3 inhibitors with improved pharmacokinetic properties and reduced toxicity.

2. Investigation of the role of FLT3 mutations in other types of cancer and non-cancerous diseases.

3. Development of combination regimens with other targeted therapies or immunotherapies for the treatment of AML and other hematologic malignancies.

4. Study of the underlying mechanisms of resistance to 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine and the development of strategies to overcome drug resistance.

5. Evaluation of the safety and efficacy of 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine in different patient populations, such as those with comorbidities or those undergoing chemotherapy.

6. Investigation of the potential applications of 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine in other research areas, such as immunology, neuroscience, and cardiovascular research.

5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine is a promising small molecule inhibitor of FLT3 kinase that exhibits potent antitumor activity against various cancer cell lines. Despite its potential therapeutic effects, 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine also exhibits some toxic and adverse effects. Further research is needed to address these challenges and optimize its clinical application. At the same time, 5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine represents a valuable tool compound for the study of cancer biology and drug discovery, with potential applications in other fields of research as well.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

248.0828741 g/mol

Monoisotopic Mass

248.0828741 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-24-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds